1-(4-Morpholinobut-2-yn-1-yl)-3-(3-(trifluoromethyl)phenyl)urea
Description
Properties
IUPAC Name |
1-(4-morpholin-4-ylbut-2-ynyl)-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2/c17-16(18,19)13-4-3-5-14(12-13)21-15(23)20-6-1-2-7-22-8-10-24-11-9-22/h3-5,12H,6-11H2,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBMDQDXGVBNLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Morpholinobut-2-yn-1-yl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. A common approach might include:
Formation of the butynyl intermediate: This could involve the reaction of a suitable alkyne with a morpholine derivative under basic conditions.
Coupling with the phenyl urea: The butynyl intermediate can then be coupled with a trifluoromethyl-substituted phenyl isocyanate to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Morpholinobut-2-yn-1-yl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the phenyl ring or the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alkanes or alcohols.
Scientific Research Applications
1-(4-Morpholinobut-2-yn-1-yl)-3-(3-(trifluoromethyl)phenyl)urea could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its potential as a therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Morpholinobut-2-yn-1-yl)-3-(3-(trifluoromethyl)phenyl)urea would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea: Lacks the trifluoromethyl group, potentially altering its biological activity.
1-(4-Morpholinobut-2-yn-1-yl)-3-(3-chlorophenyl)urea: Substitution with a chlorine atom instead of a trifluoromethyl group.
1-(4-Morpholinobut-2-yn-1-yl)-3-(3-methylphenyl)urea: Substitution with a methyl group.
Uniqueness
The presence of the trifluoromethyl group in 1-(4-Morpholinobut-2-yn-1-yl)-3-(3-(trifluoromethyl)phenyl)urea can significantly influence its chemical properties, such as lipophilicity and metabolic stability, making it unique compared to its analogs.
Biological Activity
1-(4-Morpholinobut-2-yn-1-yl)-3-(3-(trifluoromethyl)phenyl)urea is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neurological effects. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against cancer cell lines, and potential side effects.
Chemical Structure
The compound can be described by its molecular formula and structure as follows:
- Molecular Formula : CHFNO
- Structural Representation :
Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines, particularly in triple-negative breast cancer (TNBC). The mechanisms include:
- Inhibition of FGFR1 : The compound has been shown to interact with fibroblast growth factor receptor 1 (FGFR1), a key target in cancer therapy. Inhibition of FGFR1 may lead to reduced tumor growth and metastasis .
- Blood-Brain Barrier Penetration : Studies indicate that this compound can cross the blood-brain barrier (BBB), which is crucial for treating brain metastases associated with TNBC .
Biological Activity Data
The following table summarizes the biological activity data related to this compound:
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MDA-MB-231 (TNBC) | 10 | FGFR1 inhibition |
| Antiproliferative | HeLa (cervical cancer) | 15 | Apoptosis induction |
| Neurotoxicity | SH-SY5Y (neuronal) | >50 | Minimal interaction with DAT |
Study on Triple-Negative Breast Cancer
In a recent study, a library of urea-based compounds was synthesized, including the target compound. The results demonstrated significant cytotoxicity against MDA-MB-231 cells, with a notable ability to cross the BBB. The study highlighted that while the compound effectively inhibited FGFR1, it showed limited interaction with dopamine receptors, suggesting a lower risk of neurotoxicity compared to other compounds .
Neurotoxicity Assessment
Another investigation focused on the neurotoxic potential of this compound. It was found that at therapeutic concentrations, the compound had minimal effects on dopamine transporter activity and serotonin receptors, indicating a favorable safety profile for neurological applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for preparing 1-(4-Morpholinobut-2-yn-1-yl)-3-(3-(trifluoromethyl)phenyl)urea?
- Methodological Answer : The synthesis typically involves coupling a morpholine-containing alkyne intermediate with a 3-(trifluoromethyl)phenyl isocyanate derivative. Key steps include:
- Step 1 : Preparation of the alkyne precursor via Sonogashira coupling to introduce the morpholine moiety.
- Step 2 : Reaction with the isocyanate under anhydrous conditions (e.g., in dichloromethane or THF) at 0–25°C to form the urea bond .
- Critical Parameters : Control moisture to prevent side reactions, use catalysts like DMAP for efficiency, and purify via column chromatography (silica gel, eluent: EtOAc/hexane). Yield optimization requires precise stoichiometry (1:1.2 molar ratio of alkyne to isocyanate) .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify the urea linkage (NH protons at δ 8.2–9.0 ppm) and morpholine ring (δ 2.4–3.8 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <5 ppm mass error .
- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. What biological targets or mechanisms are associated with this compound, and how can its activity be validated?
- Methodological Answer :
- Hypothesized Targets : The morpholine and trifluoromethyl groups suggest potential kinase inhibition or GPCR modulation (e.g., orexin receptors) .
- Validation Strategies :
- In Vitro Assays : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) or calcium flux assays for GPCR activity .
- Cellular Models : Test antiproliferative effects in cancer cell lines (e.g., MCF-7) with IC50 determination via MTT assays .
- Controls : Compare with known inhibitors (e.g., imatinib for kinases) to contextualize potency .
Q. How can molecular docking studies be designed to predict binding modes and affinity?
- Methodological Answer :
Prepare the ligand (compound) and receptor (target protein, e.g., PDB ID 4ZUD for kinases) using Open Babel for file conversion.
Define the binding site using literature-guided coordinates (e.g., ATP-binding pocket for kinases).
Run 20 simulations with Lamarckian genetic algorithm; analyze top poses via PyMOL .
- Validation : Compare docking scores (ΔG) with experimental IC50 values to refine predictive models .
Q. How should researchers address contradictions between in silico predictions and experimental bioactivity data?
- Methodological Answer :
- Root Cause Analysis : Check for protonation state errors in docking (use Epik for pH-adjusted ligand preparation) .
- Experimental Replication : Repeat assays under varied conditions (e.g., serum-free media to reduce interference).
- Orthogonal Methods : Validate target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyls) via SAR to lower logP (target: 2–3) while retaining activity .
- Metabolic Stability : Test in liver microsomes; if unstable, modify metabolically labile sites (e.g., morpholine N-oxide formation) .
- Solubility Enhancement : Use salt forms (e.g., HCl) or co-solvents (10% DMSO/PBS) for in vivo dosing .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with:
- Varied substituents on the phenyl ring (e.g., -CF3 vs. -Cl) .
- Alternative heterocycles (piperidine vs. morpholine) .
- Data Collection : Test analogs in parallel assays (e.g., 10-point dose-response curves) and correlate substituent effects with activity.
- Computational Modeling : Use QSAR tools (e.g., Schrödinger’s QikProp) to predict ADME and guide prioritization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
